1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one , reflecting its methoxy-substituted aromatic ring, acetyl group, and tetramethyl dioxaborolane moiety. Alternative nomenclature includes 1-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone , with the CAS Registry Number 638214-65-0 and European Community (EC) Number 983-471-3 . The molecular formula C₁₅H₂₁BO₄ corresponds to a molar mass of 284.14 g/mol.
Structurally, the compound consists of three distinct regions:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron atom through chelation.
- A 2-methoxyphenyl group providing electronic modulation to the aromatic system.
- An acetyl substituent at the para position relative to the boronate ester, enabling further functionalization via ketone chemistry.
The presence of the dioxaborolane ring aligns with the general class of pinacol boronic esters , which are widely used in Suzuki-Miyaura cross-couplings due to their air stability and reactivity.
Historical Development and Discovery
The synthesis of this compound emerged from advancements in transition-metal-catalyzed borylation methodologies developed in the early 21st century. A representative procedure involves the palladium-catalyzed coupling of 1-bromo-4-(cyclopropyloxy)benzene with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C, yielding the target boronate ester in 36% isolated yield after column chromatography. Key innovations enabling this synthesis include:
- Use of Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) as a catalyst, which facilitates oxidative addition to aryl halides.
- Employment of potassium acetate as a base to neutralize HBr byproducts.
- Strategic selection of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) to enhance stability during purification.
Notably, tert-butyl nitrite and benzoyl peroxide have been utilized in related syntheses to generate aryl radicals that couple with boronates, as demonstrated in the preparation of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone . These methods underscore the compound’s role in streamlining access to complex biaryl structures for pharmaceutical research.
Structural Relationship to 1,3,2-Dioxaborolane Derivatives
This boronate ester shares critical structural motifs with other 1,3,2-dioxaborolane derivatives, as illustrated below:
The tetramethyl dioxaborolane ring system confers three advantages:
- Steric protection of the boron atom, reducing hydrolysis susceptibility.
- Crystallinity for straightforward purification via recrystallization.
- Electron-donating methyl groups that modulate reactivity in cross-coupling reactions.
In contrast, the acetyl group at the para position introduces a site for nucleophilic additions or reductions, distinguishing this compound from simpler aryl boronates. For example, the ketone can be converted to secondary alcohols or alkyl chains while retaining the boronate functionality for subsequent Suzuki couplings. This dual reactivity underscores its utility in multistep synthetic routes.
Properties
Molecular Formula |
C15H21BO4 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
1-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21BO4/c1-10(17)11-8-7-9-12(13(11)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChI Key |
LNRDXNZEAUTFGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Catalyzed Borylation of Aryl Halides
A widely employed method involves palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron (B2pin2) as the boron source.
- Reagents: 2-methoxy-3-bromoacetophenone, bis(pinacolato)diboron, Pd(PPh3)4 catalyst, potassium acetate (KOAc) as base.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon) for several hours.
- Workup: After reaction completion, the mixture is cooled, diluted with water and extracted with organic solvents. The crude product is purified by column chromatography.
This method yields this compound with good efficiency and high purity.
Continuous Flow Synthesis for Scale-Up
In industrial or larger-scale settings, continuous flow reactors are employed to enhance safety and reproducibility, especially due to the reactive nature of boronic esters and palladium catalysts.
- Advantages: Improved heat and mass transfer, better control of reaction parameters, and safer handling of reactive intermediates.
- Typical Setup: Continuous feeding of aryl halide, bis(pinacolato)diboron, catalyst, and base through a heated flow reactor.
- Outcome: Consistent high yields with reduced reaction times.
Reaction Optimization and Conditions
Research indicates that the choice of base, solvent, and catalyst loading significantly affects the yield and purity of the product. For example:
| Parameter | Common Choice | Effect on Reaction |
|---|---|---|
| Catalyst | Pd(PPh3)4 (tetrakis) | High activity, promotes efficient borylation |
| Base | Potassium acetate (KOAc) | Mild base, facilitates transmetalation step |
| Solvent | THF or DMF | Good solubility for reagents and catalyst |
| Temperature | 80–100 °C | Optimal for catalyst turnover and reaction rate |
| Reaction Time | 6–12 hours | Ensures complete conversion |
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed borylation | 2-methoxy-3-bromoacetophenone, B2pin2, Pd(PPh3)4, KOAc, THF, 90 °C, 8 h | 75–85 | High regioselectivity, clean reaction |
| Lithiation-borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT | 60–70 | Requires strict temperature control |
| Continuous flow borylation | Same as batch but in flow reactor | 80–90 | Enhanced safety and scalability |
Mechanistic Insights
The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The methoxy substituent at the ortho position can influence the electronic environment, facilitating regioselective borylation at the meta position.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl ethanones.
Scientific Research Applications
1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting cancer and microbial infections.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The 2-methoxy-3-boronate substitution in the target compound introduces steric hindrance and electronic effects.
- Boron Linkage : Ethyl-linked boron (e.g., ) may reduce steric strain compared to direct attachment, improving solubility. Conversely, vinyl-silyl-boron hybrids (e.g., ) enable stereoselective transformations.
Biological Activity
1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one, also known as a boron-containing compound, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C14H19BO3
- Molar Mass : 249.11 g/mol
- CAS Number : 11390932
Synthesis
The compound is synthesized through a series of reactions that typically involve the use of boron reagents and methoxy-substituted phenols. The synthetic route often includes the formation of the dioxaborolane moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives similar to this compound have shown significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-435 (breast cancer) | <0.01 | Induces apoptosis |
| Compound B | HL-60 (leukemia) | 0.229 | Tubulin inhibition |
| Compound C | U937 (leukemia) | 0.996 | Apoptotic pathway activation |
Studies indicate that compounds with methoxy substitutions exhibit enhanced potency due to their ability to interact with cellular targets involved in cancer progression. For example, one study reported that a compound with a similar structure exhibited a GI50 value of <0.01 µM against multiple cancer cell lines, highlighting its potential as a therapeutic agent .
The mechanism by which these compounds exert their effects often involves modulation of key cellular pathways:
- Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Caspase Activation : Activation of caspases has been observed in treated cells, indicating that these compounds may induce programmed cell death .
Study 1: Antiproliferative Activity
A study focused on various derivatives of boron-containing compounds demonstrated that modifications at specific positions on the phenyl ring significantly impacted their anticancer activity. The introduction of methoxy groups at the C–6 position was found to enhance activity compared to other substitutions .
Study 2: Apoptosis Induction
In another investigation involving human myeloid leukemia cell lines (HL-60 and U937), compounds similar to this compound were shown to increase the fraction of apoptotic cells significantly when treated with concentrations as low as 10 nM . This suggests a strong correlation between compound structure and apoptotic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
